D&C Green No. 8 free acid

描述

Historical Context and Evolution of HPTS as a Fluorescent Probe

The journey of HPTS as a prominent fluorescent probe has been one of continuous discovery and application expansion. For decades, it has been utilized as a fluorescent pH indicator, particularly for physiological pH ranges, owing to its ground-state acid-base equilibrium. acs.orgnih.gov The protonated and deprotonated forms of HPTS exhibit distinct absorption and emission wavelengths, allowing for ratiometric pH measurements. acs.orgnih.gov This capability to quantify pH based on the ratio of fluorescence intensities at two different excitation wavelengths (around 403 nm and 450 nm) for a single emission wavelength (around 510 nm) eliminates issues related to probe concentration, photobleaching, and instrumental variations. nih.govcaymanchem.com

More recently, research has increasingly focused on the excited-state properties of HPTS. acs.orgnih.gov It is a notable member of a class of molecules known as photoacids, which are more acidic in their excited state than in their ground state. nih.gov This phenomenon, known as excited-state proton transfer (ESPT), has been studied for over half a century, but its application using HPTS as a probe to investigate local environments, such as hydration layers and proton diffusion, is a more recent and burgeoning field of study. acs.orgnih.gov

Core Significance and Academic Research Trajectories of HPTS

The significance of HPTS in academic research is multifaceted, stemming from its favorable characteristics. Its absorption and emission bands are in the visible spectrum, it possesses a large Stokes shift which simplifies detection, it is highly soluble in water due to its three sulfonate groups, and its ground-state pKa is near physiological pH. acs.org These attributes make it an ideal probe for a wide array of applications.

Key research trajectories involving HPTS include:

pH Sensing: HPTS is extensively used to monitor and measure pH changes in various systems, from cellular organelles like endosomes and the cytoplasm to synthetic vesicles used in transport assays. caymanchem.comchemrxiv.orgchemrxiv.org Its use in the HPTS assay is a standard method for analyzing anionophore-facilitated transport across phospholipid membranes. chemrxiv.orgchemrxiv.orgresearchgate.net

Excited-State Proton Transfer (ESPT) Studies: As a photoacid, HPTS is employed to study proton transfer dynamics. Upon excitation, it can donate a proton to its immediate surroundings, providing insights into the local hydration environment and proton diffusion pathways, particularly in biological systems like protein hydrogels and on the surface of membranes. acs.orgacs.org

Biosensing: The fluorescence of HPTS can be quenched by certain molecules, a property that has been harnessed to develop sensors for various analytes. For instance, its sensitivity to quenching by viologens, which can be reversed by monosaccharides, has led to its use in glucose and carbohydrate sensing. caymanchem.com It has also been developed into colorimetric and fluorescent probes for detecting amino acids like arginine and lysine. x-mol.com

Materials Science: HPTS is incorporated into various materials to imbue them with pH-sensing capabilities. It has been used in the preparation of fluorescent plastic indicator films for detecting carbon dioxide, waterborne polyurethane matrices for pH sensing, and semiconducting polymeric gels. nih.govsigmaaldrich.com

Interdisciplinary Relevance of HPTS Research in Chemical Sciences

The utility of HPTS extends across numerous disciplines within the chemical sciences, highlighting its interdisciplinary relevance.

Analytical Chemistry: HPTS is a fundamental tool in analytical chemistry for developing sensitive and selective detection methods. youtube.comlibretexts.org The HPTS transport assay is a prime example of its application in quantitative analysis of transport phenomena. chemrxiv.orgchemrxiv.org Its use in high-throughput screening assays further underscores its importance in modern analytical workflows. youtube.comnih.gov

Biochemistry and Biophysics: In biochemistry, HPTS is crucial for studying cellular processes involving pH changes, such as endocytosis and organelle function. caymanchem.comresearchgate.net Its application in studying ion transport across biological and model membranes provides valuable data on the mechanisms of transport proteins and synthetic ionophores. researchgate.netresearchgate.net

Materials Science and Polymer Chemistry: The incorporation of HPTS into polymers and other materials is a growing area of research. youtube.com These functional materials find applications in creating sensors, smart coatings, and materials for controlled release. nih.govsigmaaldrich.com For example, HPTS has been embedded in thin films to enhance CO2 sensitivity. nih.gov

Supramolecular Chemistry: HPTS is utilized in the study of host-guest interactions and the formation of supramolecular assemblies. nih.gov These studies can lead to improved cellular uptake of the probe or the development of novel sensing systems.

The continuous evolution of research involving HPTS, from its foundational role as a pH indicator to its sophisticated use in probing excited-state dynamics and designing advanced materials, cements its position as a vital and versatile molecule in the landscape of chemical sciences.

| Property | Description |

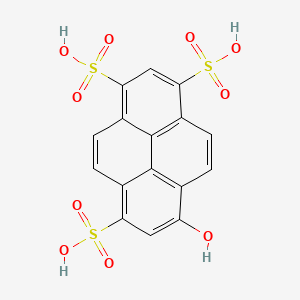

| IUPAC Name | 8-Hydroxypyrene-1,3,6-trisulfonic acid |

| Common Names | HPTS, Pyranine (B1669890) |

| CAS Number | 6358-69-6 |

| Molecular Formula | C₁₆H₁₀O₁₀S₃ |

| Molecular Weight | 524.39 g/mol (as trisodium (B8492382) salt) |

| Fluorescence | pH-dependent with excitation maxima around 403 nm and 450 nm, and an emission maximum around 510 nm. caymanchem.com |

| pKa (Ground State) | Approximately 7.3, making it suitable for physiological pH sensing. abcam.comoroboros.at |

| pKa (Excited State) | Approximately 0.4. nih.gov |

| Key Characteristics | Highly water-soluble, membrane-impermeant, large Stokes shift, and photostable. acs.orgnih.gov |

Structure

3D Structure

属性

IUPAC Name |

8-hydroxypyrene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZRVSMLPASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275670 | |

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] | |

| Record name | Pyranine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27928-00-3 | |

| Record name | D&C Green No. 8 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027928003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D&C GREEN NO. 8 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z73E2H7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Photophysical and Spectroscopic Principles of 8 Hydroxypyrene 1,3,6 Trisulfonic Acid

Excited-State Proton Transfer (ESPT) Dynamics of HPTS

8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as HPTS or pyranine (B1669890), is a highly fluorescent, water-soluble photoacid. A defining characteristic of HPTS is its ability to undergo excited-state proton transfer (ESPT), a process where a proton is rapidly transferred from the hydroxyl group to a nearby proton acceptor upon photoexcitation. This phenomenon is central to its utility as a pH indicator and a probe for studying proton transfer dynamics in various environments.

Mechanistic Elucidation of HPTS ESPT in Aqueous and Non-Aqueous Environments

The excited-state proton transfer of HPTS is a multi-step process that is significantly influenced by the surrounding solvent environment. In bulk aqueous solution, HPTS exhibits a dramatic increase in acidity upon photoexcitation, with its pKa value dropping from approximately 7.7 in the ground state to about 0.5 in the excited state. rsc.org This photo-induced acidity drives the transfer of a proton from the hydroxyl group to the solvent.

The mechanism in water is generally understood to occur in two primary steps:

Contact Ion Pair Formation: Initially, the excited HPTS molecule (ROH*) transfers a proton to an adjacent water molecule, forming a contact ion pair (CIP). This initial proton transfer is an ultrafast process.

Diffusive Separation: Subsequently, the protonated water molecule diffuses away from the deprotonated HPTS anion (RO⁻*), leading to the formation of a fully separated ion pair (FIP).

Theoretical studies suggest the involvement of a "water wire," an extensive hydrogen-bonded network between the hydroxyl group of HPTS and one of its sulfonate groups, which facilitates the proton transfer process. nih.gov

In non-aqueous environments, the ESPT dynamics of HPTS are markedly different and highly dependent on the solvent's properties. For instance, in methanol, which has a lower basicity than water, ESPT does not readily occur in the bulk solution. rsc.org However, when confined within the nanopools of reverse micelles, even in a non-aqueous medium like methanol-in-oil, HPTS can exhibit substantial deprotonation in its excited state. rsc.org This highlights the critical role of molecular confinement and the specific local environment in modulating the ESPT process. Studies in various other environments, including solvent mixtures (e.g., water-methanol, water-DMSO), ionic liquids, and even in ice, have further demonstrated the tunability of HPTS ESPT dynamics through interactions with adjacent molecules. nih.govresearchgate.net

Time-Resolved Spectroscopic Investigations of HPTS Photodynamics

Time-resolved spectroscopy is a powerful tool for studying dynamic processes that occur on extremely short timescales, such as the photodynamics of HPTS. wikipedia.org By using pulsed lasers, researchers can monitor the evolution of the excited state and directly observe the kinetics of the ESPT process. wikipedia.org

In aqueous solutions, time-resolved fluorescence and transient absorption measurements have revealed the complex, non-mono-exponential decay of the excited protonated species of HPTS. nih.gov These studies have identified distinct time constants associated with the different steps of the ESPT mechanism. For example, early studies proposed a two-step model with a ~90 ps timescale for the formation of the contact ion pair and a subsequent ~100 ps for its separation. nih.gov More recent investigations with higher time resolution have refined this model, suggesting that the initial deprotonation and the oscillation of the dissociated proton within a "water wire" occur on even faster timescales, in the range of 2-3 picoseconds. nih.gov

Time-resolved infrared spectroscopy (TRIR) has also been employed to probe the vibrational dynamics accompanying the ESPT, providing insights into the energy transfer between the HPTS molecule and the surrounding solvent molecules. nih.govfrontiersin.org These techniques collectively allow for a detailed, step-by-step reconstruction of the entire photodynamic sequence, from initial photoexcitation to the final dissipation of the proton into the bulk solvent.

Proton Diffusion and Hydration Layer Interactions Governed by HPTS ESPT

The ESPT of HPTS serves as a valuable tool for investigating proton diffusion and the properties of hydration layers, particularly at interfaces such as those of phospholipid membranes. By trapping HPTS within the hydration layers of multilamellar vesicles, researchers can initiate a localized pulse of protons upon laser excitation. nih.gov

Time-resolved spectroscopy can then be used to monitor the recombination of these protons with the deprotonated HPTS anion. nih.gov This allows for the determination of the proton diffusion coefficient in this confined environment. Studies have shown that the diffusion coefficient of protons in the hydration layer of a phospholipid membrane is only slightly smaller than that in bulk water. nih.gov

Furthermore, these experiments have demonstrated that the diffusibility of the proton is directly affected by the width of the hydration layer. nih.gov Modulating the hydration layer width, for instance by applying external pressure, leads to a corresponding change in the rate of proton diffusion, with narrower layers resulting in slower diffusion. nih.gov This highlights the intricate relationship between the structure of the hydration layer and the dynamics of proton transport within it, a fundamental process in many biological and chemical systems.

Solvation Dynamics and Environmental Perturbations on HPTS Fluorescence

The fluorescence of HPTS is highly sensitive to its immediate environment. Factors such as solvent polarity, hydrogen bonding capabilities, ionic strength, and specific interactions with ions can significantly alter its spectral properties. This sensitivity makes HPTS a versatile probe for characterizing local microenvironments.

Influence of Solvent Polarity and Hydrogen Bonding on HPTS Spectral Response

The photophysical properties of fluorescent molecules are often influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. mdpi.com In the case of HPTS, both non-specific interactions (related to the solvent's dielectric constant) and specific interactions, particularly hydrogen bonding, play a crucial role in determining its spectral response. mdpi.com

Generally, a change from a nonpolar to a polar solvent can lead to greater stabilization of the excited state, often resulting in a red shift (bathochromic shift) in the absorption or emission spectrum. lucp.net The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly impact the fluorescence. Protic solvents, which can donate hydrogen bonds, can interact with the oxygen atoms of HPTS, affecting the electron density and leading to changes in fluorescence intensity. analchemres.org It has been observed that fluorescence intensities in protic solvents can be lower compared to aprotic solvents. analchemres.org This quenching effect can be attributed to the formation of new bonds that introduce additional vibrational and rotational modes for non-radiative energy dissipation. analchemres.org

Computational studies have further elucidated these effects, showing that explicit solvation models, which account for individual solvent molecules, provide a more accurate picture of the stabilization of HPTS in different solvents compared to implicit models. nih.gov These studies confirm that the positioning and interaction of solvent molecules, particularly through hydrogen bonding, are key determinants of the observed spectral shifts. nih.gov

Effects of Ionic Strength and Specific Cationic Interactions on HPTS Fluorescence

The fluorescence of HPTS is also markedly affected by the ionic strength of the solution and the presence of specific cations. The negatively charged sulfonate groups and the deprotonated hydroxyl group of HPTS can interact with cations in the solution.

Increasing the ionic strength of a solution, for example by adding a salt like sodium chloride, can influence the fluorescence intensity. analchemres.org In some systems, an initial increase in fluorescence is observed with increasing salt concentration, which can be attributed to the increased rigidity of the fluorophore's structure due to ionic interactions. analchemres.org However, at higher salt concentrations, a decrease in fluorescence may occur as the ions can absorb energy from the excited state. analchemres.org

Specific interactions with different cations can lead to more pronounced effects. The interaction strength and the resulting fluorescence enhancement are dependent on the charge of the cation. Trivalent cations generally have a more intense effect on enhancing HPTS fluorescence compared to divalent and monovalent cations. nih.gov For instance, the presence of free lanthanide ions like gadolinium (Gd³⁺) can cause a strong enhancement of HPTS fluorescence. nih.govnih.gov This effect is so significant that it has been proposed as a method for quantifying the concentration of free trivalent cations in solution. nih.govnih.gov

The mechanism behind this enhancement involves the stabilization of the deprotonated, excited state of HPTS (RO⁻*) by the cations. This stabilization is analogous to the effect of an alkaline pH, leading to an increase in the emission intensity at around 511 nm (when excited at 450 nm). nih.gov The following table summarizes the observed effect of different cations on HPTS fluorescence.

| Cation Type | Representative Ion | Effect on HPTS Fluorescence |

| Monovalent | Na⁺ | Enhancement |

| Divalent | Ca²⁺ | Stronger Enhancement than Monovalent |

| Trivalent | La³⁺, Gd³⁺ | Strongest Enhancement |

Theoretical and Computational Approaches to HPTS Photophysics

The intricate photophysical behavior of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), particularly its capacity for excited-state proton transfer (ESPT), has been extensively investigated through theoretical and computational methods. These approaches provide a molecular-level understanding that complements experimental observations, offering insights into the electronic and structural dynamics that govern its function as a photoacid. Quantum chemical calculations and molecular dynamics simulations are two of the primary tools used to unravel the mechanisms of HPTS photophysics.

Quantum Chemical Calculations for Electronic Structure and Proton Transfer Pathways

Quantum chemical calculations are indispensable for understanding the electronic structure of HPTS and the energetic landscape of the proton transfer reaction. These methods can elucidate changes in the molecule's properties upon photoexcitation and map the potential energy surfaces along the proton transfer coordinate.

Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), the acidity of the hydroxyl group of HPTS dramatically increases, with the pKₐ value dropping from approximately 7.5–7.7 to about 0.5–1.3. rsc.orgacs.org This phenomenon is the driving force for the ESPT process. Quantum mechanical calculations can model this change by computing the electronic structure and charge distribution of HPTS in both its ground and excited states. The calculations reveal a significant redistribution of electron density away from the hydroxyl oxygen atom upon excitation, which weakens the O-H bond and facilitates proton dissociation.

Hybrid quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have become a powerful tool for studying proton transfer pathways. nih.govnih.gov In this approach, the photoacid (HPTS) and its immediate interacting partners (like water molecules) are treated with a high level of quantum mechanical theory, while the rest of the solvent environment is modeled using classical molecular mechanics force fields. This hybrid approach balances computational cost with accuracy, allowing for the simulation of reaction dynamics in a condensed-phase environment. nih.gov

Ab initio molecular dynamics simulations have been used to elucidate the detailed molecular mechanism of aqueous ESPT for HPTS. hhu.de These simulations show that upon photoexcitation, there is a rapid rearrangement of the surrounding water molecules to form a highly structured hydrogen-bonded network, often referred to as a "water wire," around the HPTS hydroxyl group. hhu.de The proton is then released from the hydroxyl group and can migrate along this pre-formed water wire. hhu.de Time-dependent density functional theory (TD-DFT) is another quantum chemical method frequently employed to calculate vertical excitation energies and to map the reaction path for proton transfer. acs.org

Table 1: Comparison of HPTS Acidity in Ground and Excited States

| State | pKₐ | Acidity |

| Ground State (S₀) | ~7.7 rsc.org | Weakly acidic |

| Excited State (S₁) | ~0.5 rsc.org | Strongly acidic |

This interactive table summarizes the change in the acid dissociation constant (pKₐ) of HPTS upon photoexcitation, highlighting the significant increase in its acidity.

Molecular Dynamics Simulations of HPTS-Solvent Interactions and Proton Diffusion

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between HPTS and its solvent environment, which are crucial for understanding the proton transfer process and subsequent proton diffusion. dovepress.com These simulations model the time-dependent behavior of the molecular system, offering insights into solvation structure, hydrogen bond dynamics, and the transport of protons away from the photoacid.

MD simulations have been instrumental in visualizing the "water wire" that facilitates ESPT. hhu.de Following photoexcitation, the simulations show that water molecules rapidly organize around the HPTS hydroxyl group. hhu.de This structural rearrangement is a key prerequisite for the efficient transfer of the proton. The deprotonation of HPTS is observed to occur within picoseconds (≤3 ps) in these simulations. hhu.de

Once the proton is transferred to the solvent, its subsequent fate is governed by diffusion. The geminate recombination process, where the dissociated proton recombines with the excited-state anion (RO⁻*), is highly dependent on the proton diffusion constant and the dimensionality of the diffusion process around the photoacid. acs.org MD simulations can be used to study these diffusion dynamics. For HPTS in a standard aqueous solution, the diffusion of protons away from the photoacid is a key step. hhu.depnas.org The process is often described by a model involving an "associated" state, where the proton is shared within a reactive sphere, and a "solvent-separated" state, achieved through diffusion. hhu.de The Debye radius, which is the distance where the Coulombic attraction between the proton and the HPTS anion equals the thermal energy, is a critical parameter in these models and is calculated to be 28 Å for pyranine in water. acs.org

The environment significantly impacts the ESPT dynamics, as shown by both experiments and simulations. In confined environments like reverse micelles, the proton transfer reactions are strongly impeded compared to bulk aqueous solution. rsc.org

Table 2: Key Time Constants in HPTS Excited-State Proton Transfer (ESPT) in Bulk Aqueous Solution

| Process | Time Constant | Description | Source |

| Initial Deprotonation | ≤3 ps | Release of the proton from the photoexcited HPTS to the adjacent "water wire". | hhu.de |

| Evolution to "Associated" State | 2.5 ps | Formation of a contact ion pair where the proton is shared between HPTS and a water molecule. | rsc.org |

| Evolution to "Solvent-Separated" State | 89 ps | Diffusion of the proton away from the HPTS anion into the bulk solvent. | rsc.org |

This interactive table details the experimentally and computationally determined timescales for the key steps involved in the excited-state proton transfer of HPTS in water.

By combining quantum chemical calculations with molecular dynamics simulations, researchers have developed a comprehensive, time-resolved picture of the fundamental photophysical processes of HPTS, from light absorption and electronic excitation to proton dissociation and diffusion.

Chemical Modification and Derivatization Strategies for 8 Hydroxypyrene 1,3,6 Trisulfonic Acid

Advanced Synthetic Methodologies for HPTS Derivatives

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as pyranine (B1669890), is a highly water-soluble and fluorescent dye extensively used as a pH indicator. researchgate.netnih.gov However, its native properties are not always optimal for specific applications, necessitating chemical modification. Advanced synthetic methodologies have been developed to create HPTS derivatives with tailored characteristics.

A common strategy involves converting the sulfonate groups into more reactive sulfonamides. This is typically a multi-step process. First, the hydroxyl group of HPTS is protected, often through acetylation using acetic anhydride, to form an acetoxy derivative. sciencemadness.org This intermediate is then treated with a strong chlorinating agent, such as phosphorus pentachloride, to convert the sulfonate groups into sulfonyl chlorides. sciencemadness.org These highly reactive sulfonyl chloride groups can then readily react with various primary or secondary amines to form stable sulfonamide linkages. sciencemadness.org This approach allows for the introduction of a wide array of functional moieties onto the pyrene (B120774) core. For example, reacting the 1-acetoxy-pyrene-3,6,8-trisulfonyl chloride with octadecylamine (B50001) introduces long alkyl chains, creating a lipophilic derivative suitable for incorporation into non-aqueous environments like plastic matrices or gels. sciencemadness.org The final step typically involves the hydrolysis of the protecting acetyl group to restore the pH-sensitive hydroxyl functionality. sciencemadness.org

These synthetic routes provide a versatile platform for creating a library of HPTS derivatives, enabling the fine-tuning of its properties for diverse scientific and biomedical applications.

Introduction of Electron-Withdrawing and Electron-Donating Groups for pKa Modulation

The acidity of the phenolic proton of HPTS, quantified by its pKa value (typically around 7.3-7.7 in the ground state), is central to its function as a pH indicator. acs.orgnih.gov Modifying this pKa is often desirable to shift the sensitive range of the probe to match specific physiological or experimental conditions. This modulation is achieved by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic pyrene core.

The underlying principle lies in the stability of the resulting phenolate (B1203915) anion (the conjugate base). youtube.comlibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), carbonyl (-C=O), or halogens (e.g., fluorine) are highly electronegative and pull electron density away from the aromatic ring through inductive and/or resonance effects. youtube.comlibretexts.orgyoutube.com This withdrawal of electron density helps to delocalize and stabilize the negative charge on the oxygen atom of the conjugate base after the proton has been released. libretexts.org By stabilizing the conjugate base, the equilibrium of the acid dissociation reaction is shifted towards the deprotonated form, making the compound a stronger acid and thus lowering its pKa. youtube.com The strength of this effect depends on the nature of the EWG and its proximity to the hydroxyl group. youtube.com For instance, the pKa of phenol (B47542) drops dramatically with the addition of multiple, powerful EWGs like nitro groups. libretexts.org

By strategically placing EWGs or EDGs on the HPTS molecule, typically via the sulfonamide linkages, researchers can rationally tune the pKa to create pH probes optimized for specific acidic or alkaline environments. plos.orgnih.gov

Conjugation Strategies for Enhanced Biocompatibility and Targeted Delivery

While HPTS itself is relatively non-toxic, its use in biological systems can be enhanced by conjugation to larger molecules to improve biocompatibility and enable targeted delivery. nih.govyoutube.com Conjugation strategies often aim to prevent aggregation, increase solubility in physiological media, and direct the probe to specific cells or organelles. youtube.comresearchgate.net

One common approach is conjugation to hydrophilic polymers like polyethylene (B3416737) glycol (PEG). researchgate.netmdpi.com PEGylation can improve the water solubility and biocompatibility of a molecule. Hydrophilic cross-linkers and reagents are often chosen over hydrophobic ones to avoid precipitation or aggregation of the final conjugate. youtube.com

For targeted delivery, HPTS derivatives are conjugated to specific ligands that bind to receptors overexpressed on the surface of target cells, such as cancer cells. mdpi.comnih.gov This "active targeting" strategy enhances the accumulation of the probe at the desired site, improving signal-to-noise ratios for imaging and reducing off-target effects. nih.govnanogroup.eu Common targeting moieties include:

Antibodies: These proteins can be highly specific for cell surface antigens. mdpi.comnih.gov Conjugation can be achieved by modifying the antibody to introduce reactive groups that can link to a derivatized HPTS molecule. nih.gov

Peptides and Aptamers: These smaller molecules can also serve as targeting ligands. mdpi.comnih.gov

Small Molecules: Folic acid is a well-known targeting ligand that binds to the folate receptor, which is often overexpressed in cancer cells. mdpi.comcapes.gov.br

The conjugation chemistry must be carefully chosen to be efficient under biocompatible conditions (e.g., aqueous medium, neutral pH, room temperature) and to form a stable linkage that doesn't interfere with the function of either the HPTS probe or the targeting ligand. nih.govnih.gov These strategies transform HPTS from a simple pH indicator into a sophisticated tool for cell-specific sensing and imaging. nih.govnih.gov

Impact of Derivatization on HPTS Photophysical and Acid-Base Properties

Chemical modification of the HPTS core has a profound impact on its key characteristics: the photophysical properties (how it absorbs and emits light) and the acid-base properties (its pKa).

The photophysical behavior of HPTS is defined by its two forms: the protonated (ROH) and deprotonated (RO⁻) states, which have distinct absorption and emission spectra. nih.gov The protonated form absorbs light around 400-414 nm, while the deprotonated form absorbs at a longer wavelength, around 450-460 nm. nih.govnih.gov Emission from both forms, following a process called excited-state proton transfer (ESPT), typically occurs around 510 nm. acs.orgnih.gov

Derivatization can alter these properties significantly:

Spectral Shifts: Introducing substituents can shift the absorption (excitation) and emission wavelengths. For example, attaching different groups to a porphyrin core, a similar aromatic system, resulted in shifts in the Soret and Q bands. bohrium.com The electronic nature of the substituent is key; EWGs can cause shifts in the emission wavelength. rsc.org

Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of light emission, can be affected. Dyes with anionic groups, similar to the sulfonate groups on HPTS, have been shown to be quenched more efficiently by cationic quenchers. acs.org Conversely, derivatization can sometimes enhance quantum yield.

Acid-Base Properties (pKa): As discussed in section 3.1.1, the introduction of EWGs or EDGs directly modulates the pKa. EWGs stabilize the deprotonated form, lowering the pKa, while EDGs destabilize it, raising the pKa. libretexts.orgyoutube.com

The table below summarizes the photophysical and acid-base properties of native HPTS and provides illustrative examples of how derivatization can alter these parameters.

| Property | Protonated HPTS (ROH) | Deprotonated HPTS (RO⁻) | Impact of Derivatization |

| Absorption Peak | ~400-414 nm nih.govnih.gov | ~450-460 nm nih.govnih.gov | Can be shifted depending on the electronic properties of the substituent. bohrium.com |

| Emission Peak | ~445 nm (minor) nih.gov | ~510 nm (major) acs.orgnih.gov | Can be red-shifted, for example, by increasing the conjugate length. rsc.org |

| Ground State pKa | - | 7.3 - 7.7 acs.orgnih.gov | Lowered by electron-withdrawing groups; raised by electron-donating groups. libretexts.orgyoutube.com |

| Excited State pKa * | 0.4 - 1.3 nih.gov | - | Can also be modulated by substituents. |

| Fluorescence Quantum Yield | High (>75%) arxiv.org | High (>75%) researchgate.netarxiv.org | Can be increased or decreased (quenched) by attached moieties. acs.orgnih.gov |

This interactive table demonstrates the fundamental properties of HPTS and the general effects of chemical modification.

Hpts Based Sensing Mechanisms and Advanced Probe Development

Ratiometric pH Sensing with HPTS

HPTS is widely recognized for its utility as a ratiometric fluorescent indicator for pH. This capability stems from its distinct, pH-dependent absorption and fluorescence characteristics, which allow for quantitative measurements that are internally referenced, thereby minimizing errors from probe concentration, photobleaching, or instrumentation fluctuations. mdpi.com

The pH-sensing function of HPTS is rooted in the equilibrium between its protonated (acid, ROH) and deprotonated (conjugate base, RO⁻) forms. nih.gov A critical feature of HPTS is the significant difference between the acidity of its ground state and its electronically excited state, a phenomenon described by the Förster cycle. researchgate.netacs.org In its ground state, HPTS has a pKa of approximately 7.3 to 7.7, making it an ideal probe for pH changes in the physiological range. researchgate.netchemrxiv.org However, upon photoexcitation, HPTS becomes a much stronger acid, with its excited-state pKa (pKa*) dropping to a range of 0.4 to 1.4. researchgate.netchemrxiv.orgnih.gov

This dramatic increase in acidity upon excitation facilitates a process known as Excited-State Proton Transfer (ESPT). researchgate.netnih.gov In the ground state, the two forms of HPTS have distinct absorption spectra: the protonated ROH form absorbs light maximally around 400-405 nm, while the deprotonated RO⁻ form absorbs at a longer wavelength, around 450-460 nm. chemrxiv.orgmedchemexpress.com

When a solution containing HPTS is excited at the absorption wavelength of the ROH form (~405 nm) in a pH range between its pKa* and pKa (roughly pH 1 to 7), the excited molecule (ROH) rapidly transfers a proton to a nearby acceptor, such as water, to form the excited conjugate base (RO⁻). researchgate.net This ESPT process is exceptionally fast. nih.gov Consequently, regardless of whether the initial excitation targets the ROH or RO⁻ form, the fluorescence emission is almost exclusively from the deprotonated excited state (RO⁻*) at approximately 510-515 nm. chemrxiv.orgmedchemexpress.com

This behavior is the foundation of ratiometric pH sensing. By exciting the sample at two different wavelengths (e.g., ~405 nm and ~450 nm) and measuring the resulting emission intensity at a single wavelength (~510 nm), one can obtain a ratio of intensities. mdpi.com This ratio (I₄₅₀/I₄₀₅) is directly proportional to the relative concentrations of the deprotonated and protonated forms in the ground state, which is governed by the solution's pH according to the Henderson-Hasselbalch equation. researchgate.net This ratiometric approach provides a quantitative and robust measure of pH. researchgate.net

Table 1: Photophysical Properties of HPTS (Pyranine) Forms

| Property | Protonated Form (ROH) | Deprotonated Form (RO⁻) |

| Ground State pKa | ~7.3 - 7.7 researchgate.netchemrxiv.org | |

| Excited State pKa * | ~0.4 - 1.4 researchgate.netchemrxiv.org | |

| Absorption Max (λabs) | ~400-405 nm chemrxiv.org | ~450-460 nm chemrxiv.orgmedchemexpress.com |

| Emission Max (λem) | ~445 nm (rarely observed) chemrxiv.org | ~510-515 nm chemrxiv.orgmedchemexpress.com |

| Isosbestic Point | ~413 nm nih.gov |

To use HPTS for accurate pH measurements, a calibration is essential. The standard method involves creating a calibration curve where the ratio of fluorescence intensities obtained from dual-wavelength excitation (e.g., I₄₅₄/I₄₀₄) is plotted against a series of known pH values, typically measured with a calibrated pH electrode. nih.gov This relationship is often linear within a specific range, such as pH 6.0 to 9.0. nih.gov

However, the pKa of HPTS is sensitive to its local environment, meaning that calibration curves must be generated for the specific conditions of the measurement. acs.org Factors that can significantly alter the probe's response include:

Ionic Strength: The presence and concentration of salts in the medium can shift the apparent pKa of HPTS. acs.orgnih.gov Divalent cations like Ca²⁺ generally cause a larger effect than monovalent cations. nih.gov

Solvent and Medium Composition: The pKa of HPTS can be profoundly affected by the surrounding medium. acs.org For instance, its pKa has been shown to shift from 9.8 in anionic lipids to 3.2 in cationic lipids. chemrxiv.org The presence of polymers like polyethylene (B3416737) glycol can also alter the pKa by changing the structure and water-binding capacity of the local environment. nih.gov

Immobilization: When HPTS is incorporated into a sensor matrix, its properties can change compared to the free dye in solution. nih.gov

Therefore, for applications in diverse environments such as biological fluids, liposomes, or polymer hydrogels, it is crucial to perform an in-situ calibration using buffers that mimic the sample's composition as closely as possible. For complex systems, advanced models like support vector regression (SVR) can be used to establish a more accurate correlation between spectral characteristics and pH. nih.gov

The development of practical pH sensors often involves the immobilization of HPTS onto or into a solid support. This approach creates durable, reusable sensor formats like patches, films, or microparticles, preventing the dye from leaching into the sample and allowing for continuous monitoring. mdpi.comresearchgate.net

Several strategies have been successfully employed:

Hydrogel Entrapment: HPTS has been immobilized within proton-permeable hydrogel layers. mdpi.com For example, the dye was first bound to a strongly basic anion-exchange resin, which was then entrapped in a hydrogel polymerized onto a membrane. This created a noninvasive, sterilizable sensor patch suitable for online monitoring of fermentations. mdpi.com

Silica (B1680970) Microparticles: A common method involves immobilizing HPTS on silica microparticles. nih.govresearchgate.net Due to the negative charges of both silica and HPTS, direct immobilization is challenging. Methodologies for noncovalent immobilization have been developed that preserve the dye's pH sensitivity and ensure the long-term stability of the resulting microsensors. researchgate.net

Hybrid Films: High-performance sensor films have been fabricated by embedding HPTS, in the form of a hydrophobic ion pair (HPTS-IP), into an organic/inorganic hybrid matrix. nih.gov This creates a stable sensing layer that exhibits a fast response time (e.g., 27 seconds) and excellent reversibility. nih.govnih.gov

These developed sensors leverage the inherent ratiometric properties of HPTS to provide robust and reliable pH measurements in a wide array of applications.

Development of HPTS-Based Ion Sensors

Beyond pH, the fluorescence of HPTS is sensitive to other ions, a property that has been exploited to develop sensors for specific metal cations and to create assays for monitoring anion transport across membranes.

The fluorescence of HPTS is significantly affected by the presence of trivalent cations like Gadolinium (Gd³⁺). mdpi.comnih.gov This interaction has been leveraged to develop an innovative spectroscopic method for the quantification of free Gd³⁺ in solution, which is important for assessing the safety of Gd-based MRI contrast agents and monitoring environmental contamination. mdpi.comnih.gov

The sensing mechanism is based on the quenching of HPTS fluorescence by Gd³⁺ ions. The strong dependence of the fluorescence emission on the concentration of trivalent cations allows for their quantitative assessment. nih.gov By measuring the change in fluorescence intensity, a calibration curve can be constructed. A study investigating this phenomenon reported a calculated Limit of Detection (LoD) for Gd³⁺ of 6.32 µM when using a 10 µM HPTS solution. mdpi.comnih.gov This method provides a feasible tool for quantifying free gadolinium ions and has been used to qualitatively assess the intracellular release of Gd³⁺ from contrast agents in cells. nih.gov While the focus has been on lanthanides, HPTS has also been shown to act as a fluorescent chemosensor for other metal ions, such as Cu⁺, forming a 2:1 complex and displaying a rapid response. medchemexpress.com

HPTS is a cornerstone of a widely used technique known as the "HPTS assay" for studying the transport of anions across phospholipid membranes, such as those of liposomes (synthetic vesicles). chemrxiv.orgtandfonline.comresearchgate.net Because HPTS is water-soluble and membrane-impermeable, it can be encapsulated inside these vesicles to act as a reporter of the internal pH. nih.govnih.gov

The principle of the assay is to monitor changes in the internal pH of the liposome (B1194612) that result from anion transport across its membrane. researchgate.netresearchgate.net Many anion transport processes are coupled to the movement of either protons (H⁺) or hydroxide (B78521) ions (OH⁻) to maintain charge neutrality. For example, a transporter might facilitate Cl⁻/H⁺ symport (transport in the same direction) or Cl⁻/OH⁻ antiport (transport in opposite directions). In either case, the movement of anions into or out of the vesicle is accompanied by a change in the internal proton concentration. researchgate.net

In a typical experiment, liposomes containing HPTS and a specific internal buffer are prepared and suspended in an external solution. nih.gov A pH gradient is then established across the membrane, and the compound to be tested (the anion transporter) is added. nih.gov The rate of anion transport is measured by monitoring the change in the ratiometric fluorescence of the entrapped HPTS, which reflects the rate at which the internal pH equilibrates with the external pH. researchgate.net This powerful assay allows researchers to quantify the activity and selectivity of natural and synthetic anion transporters. chemrxiv.orgrsc.org

Carbon Dioxide Sensing with HPTS

The pH-sensitive fluorescent properties of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) make it a valuable tool for the development of optical sensors for carbon dioxide (CO2). Its application in this field leverages the chemical interaction between CO2 and water to induce a detectable change in the fluorescence of the dye.

Mechanisms of HPTS Fluorescence Modulation by Dissolved and Gaseous CO2

The sensing mechanism of HPTS for carbon dioxide is fundamentally based on a pH-mediated change in its molecular structure. HPTS exists in two forms: a protonated (acidic) form and a deprotonated (basic) form, each possessing distinct fluorescence characteristics. qub.ac.uk The protonated form typically emits light in the blue region of the spectrum, around 436-455 nm, while the deprotonated form emits in the green region, at approximately 510-515 nm. qub.ac.ukresearchgate.net

When gaseous or dissolved CO2 is introduced into an aqueous environment containing HPTS, it reacts with water to form carbonic acid (H2CO3). acs.orgacs.org This reaction is crucial for the sensing process and requires the presence of water, which is why humidification of gaseous CO2 is necessary for the sensor to function effectively. acs.orgacs.org The formation of carbonic acid lowers the pH of the medium surrounding the HPTS molecules. researchgate.net

This decrease in pH leads to the protonation of the HPTS dye. As the concentration of CO2 increases, the equilibrium shifts from the deprotonated form to the protonated form. researchgate.net This shift results in a corresponding change in the fluorescence emission spectrum. Specifically, an increase in CO2 concentration causes a decrease in the fluorescence intensity of the deprotonated peak at ~515 nm and a simultaneous increase in the intensity of the protonated peak at ~455 nm. researchgate.net By monitoring the intensity of one of these peaks or, more robustly, the ratio of the two emission intensities, the concentration of CO2 can be accurately quantified. researchgate.net

Integration of HPTS into Polymer Membranes and Composite Films for CO2 Detection

To create practical CO2 sensors, HPTS is often immobilized within a solid matrix, such as a polymer membrane or a composite film. This encapsulation provides a stable and protective environment for the dye while allowing it to interact with the target analyte. nih.gov A variety of polymers have been utilized for this purpose, including ethyl cellulose (B213188) (EC), polymethyl methacrylate (B99206) (PMMA), low-density polyethylene (LDPE), and sol-gels. qub.ac.uknih.govresearchgate.net

Researchers have developed various composite materials to enhance the performance of HPTS-based sensors. For instance, highly sensitive optical films have been fabricated by extruding a pigment made of HPTS, fumed silica, and a base like tetrabutylammonium (B224687) hydroxide (TBAH) with LDPE. qub.ac.ukrsc.org These plastic films demonstrate a decrease in luminescence at 515 nm as the concentration of CO2 increases and are stable in various media, including water and acidic solutions, allowing for the detection of both gaseous and dissolved CO2. qub.ac.ukrsc.org

Further enhancements in sensitivity and response time have been achieved by creating composite films that include metal oxide semiconductors (MOSs) or bioactive glass.

Metal Oxide Semiconductor (MOS) Composites: HPTS has been embedded in an ethyl cellulose (EC) polymer matrix along with MOS additives like tin-doped zinc oxide (Sn@ZnO) and zinc-doped tin oxide (Zn@SnO2). acs.orgnih.gov The addition of these particles was found to significantly improve the sensor's CO2 sensitivity. acs.orgnih.gov For example, thin films with Sn@ZnO additives showed a sensitivity approximately 10 times greater than films without the additive. acs.org The enhanced sensitivity is attributed to factors like the high surface-to-volume ratio of the nanoparticles and favorable energy transfer between the MOS and HPTS. nih.gov

Bioactive Glass Composites: In another approach, HPTS was incorporated into a PMMA matrix with bioactive glass particles containing γ-Fe2O3@ZnO. acs.org These composites also demonstrated significantly enhanced CO2 sensitivity compared to the undoped HPTS film. acs.org

The development of these polymer and composite films is crucial for creating robust, reusable, and highly sensitive optical CO2 sensors suitable for applications in medical, biochemical, and environmental monitoring. nih.gov

| HPTS-Based Film Composition | Polymer Matrix | Additive | CO2 Sensitivity (I₀/I₁₀₀) | Response Time (s) | Recovery Time (s) |

| HPTS (undoped) | Ethyl Cellulose | None | 17.6 | - | - |

| HPTS with Zn@SnO₂ | Ethyl Cellulose | Zn@SnO₂ | 23.2 | - | - |

| HPTS with Sn@ZnO | Ethyl Cellulose | Sn@ZnO | 40.9 | 10 | 460 |

| HPTS (undoped) | PMMA | None | 10.22 | - | - |

| HPTS with 20M@ZnO-BG | PMMA | γ-Fe₂O₃@ZnO in Bioactive Glass | 42.40 | 44 | 276 |

| Data sourced from multiple studies to illustrate comparative performance. acs.orgacs.org I₀/I₁₀₀ represents the ratio of fluorescence intensity in the absence of CO₂ to the intensity in 100% CO₂. |

Other Chemo-Optical Sensing Applications Utilizing HPTS

Beyond its prominent use in CO2 detection, the inherent pH sensitivity of HPTS makes it a versatile probe for other chemo-optical sensing applications. One notable application is the detection of metal cations.

The fluorescence of HPTS is influenced by the presence of cations. Studies have shown that the fluorescence intensity increases in the presence of mono-, di-, and trivalent cations, with the effect being most pronounced for trivalent cations. nih.gov This property has been exploited to develop a method for quantifying free gadolinium ions (Gd³⁺) in solution. nih.gov

Gadolinium-based contrast agents (GBCAs) are widely used in magnetic resonance imaging (MRI). The potential for the release of toxic free Gd³⁺ ions from these agents is a safety concern. HPTS provides a fluorescent method to detect the presence of these unchelated ions. In the presence of free Gd³⁺, HPTS exhibits a strong enhancement of its fluorescence. nih.gov This allows for the use of HPTS as a tool during the chemical synthesis of GBCAs to test for the presence of residual free gadolinium and to assess the intracellular degradation and stability of these contrast agents. nih.gov

Integration of 8 Hydroxypyrene 1,3,6 Trisulfonic Acid in Advanced Materials and Nanosystems

HPTS Immobilization Techniques in Solid Supports and Matrices

Immobilizing HPTS onto or within solid supports is crucial for creating robust and reusable sensing devices. This process prevents the dye from leaching while maintaining its responsiveness to the target analyte. Various physical and chemical methods have been developed for this purpose.

Electrostatic immobilization is a common method that leverages the highly anionic nature of HPTS, which possesses three sulfonate groups. This technique involves binding the negatively charged HPTS molecules to positively charged surfaces.

Anion-exchange resins, which feature fixed cationic functional groups, serve as effective platforms for immobilizing HPTS through strong electrostatic interactions. This binding is typically reversible, allowing for potential regeneration of the support material. A similar principle applies to matrices like cellulose (B213188) acetate (B1210297), which can be used to create sensing films. researchgate.net For instance, HPTS can be embedded in ethyl-cellulose thin films, where it is paired with a cation, to form the basis of optical sensors. researchgate.netnih.gov The porous nature of materials like cellulose acetate membranes can also physically entrap the dye, complementing the electrostatic forces. researchgate.net

The sol-gel process offers a versatile method for physically entrapping HPTS molecules within an inert, porous glass or ceramic matrix at low temperatures. mdpi.com This technique starts with molecular precursors (often alkoxides), which undergo hydrolysis and polycondensation reactions to form a "sol" that later gels, trapping the HPT'S molecules within its developing network. mdpi.com The pore size of the resulting matrix can be controlled to be small enough to prevent the dye from leaching while still allowing smaller analyte molecules to diffuse in and interact with the entrapped HPTS. mdpi.com

Hybrid polymer composites combine the properties of polymers and inorganic materials to create advanced matrices for HPTS entrapment. unict.itresearchgate.net For example, HPTS can be incorporated into hybrid systems of silica (B1680970) and polyethylene (B3416737) glycol (PEG) synthesized via the sol-gel route. unict.it These hybrid materials offer enhanced stability and tailored properties, such as controlled release kinetics. unict.it The use of two different polymers, such as poly(vinyl alcohol) (PVA) and polyacrylamide (PAAm), can create robust, temperature-responsive gels that successfully entrap molecules within a hybrid network. nih.gov This approach has been used to create sensing thin films by embedding HPTS and additives into an ethyl cellulose (EC) polymeric matrix. nih.gov

Non-covalent immobilization offers a way to attach HPTS to surfaces like silica without forming permanent chemical bonds. researchgate.netcapes.gov.br This method relies on weaker interactions, such as hydrogen bonding, van der Waals forces, or interactions between counter-ions and the surface. researchgate.netcapes.gov.br

Silica microparticles are a popular support due to their high surface area and the presence of surface silanol (B1196071) (Si-OH) groups. researchgate.net These groups can interact with molecules, leading to stable physical adsorption. nih.gov The surface of silica can be functionalized to enhance these interactions. nih.gov A key advantage of using silica nanoparticles as a coating is the significant increase in available surface area, which can lead to a much higher concentration of the immobilized molecule compared to a flat surface. rsc.org This increased loading capacity can directly translate to enhanced performance, such as greater sensing activity. rsc.org While some non-covalent immobilization can be unstable, particularly during subsequent blocking steps with other molecules, it remains a simple and widely used technique. nih.gov

Table 1: Summary of HPTS Immobilization Techniques

| Immobilization Technique | Support/Matrix | Interaction Mechanism | Key Findings & Advantages |

| Electrostatic Immobilization | Anion-Exchange Resins, Cellulose Acetate | Electrostatic attraction between anionic HPTS and cationic matrix. | Strong, yet often reversible, binding; suitable for creating thin films for optical sensors. researchgate.netresearchgate.netnih.gov |

| Entrapment | Sol-Gel Matrices (Silica), Hybrid Polymer Composites | Physical encapsulation within the pores of the matrix as it forms. | Protects HPTS from harsh environments; allows for creation of robust, porous materials with high dye loading. nih.govmdpi.com |

| Non-Covalent Immobilization | Silica Micro- and Nanoparticles | Physical adsorption via hydrogen bonding, van der Waals forces. | Simple method; use of nanoparticles dramatically increases surface area and loading capacity, boosting activity. nih.govrsc.org |

Interaction of HPTS with Nanomaterials for Enhanced Performance

Combining HPTS with nanomaterials can lead to synergistic effects, resulting in sensors with superior sensitivity, faster response times, and novel functionalities. These nanomaterials can interact with HPTS through various photophysical processes.

Single-walled carbon nanotubes (SWCNTs) are known to be effective quenchers of fluorescence. When HPTS is brought into proximity with SWCNTs, its fluorescence emission can be significantly reduced. javeriana.edu.co This phenomenon forms the basis for developing "turn-on" or "turn-off" sensors. Studies investigating the interaction between HPTS and SWCNTs have shown that the quenching process is primarily static. javeriana.edu.co

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (HPTS) and the quencher (SWCNT). javeriana.edu.co This complex prevents the HPTS molecule from being excited or from emitting a photon upon relaxation. The formation of this stable conjugate is a key finding that opens possibilities for using HPTS-SWCNT systems in the fabrication of intracellular fluorescent probes and biosensors. javeriana.edu.conih.gov The efficiency of this quenching is remarkable, as a single chemical site on a nanotube can quench the fluorescence from mobile excitons that travel along the nanotube, effectively sensing perturbations over a diffusional range of approximately 90 nanometers. arxiv.org

The performance of HPTS-based sensors can be dramatically improved by incorporating metal oxide and noble metal nanoparticles as additives. These materials can enhance sensitivity, improve signal-to-noise ratio, and accelerate response dynamics.

In the context of carbon dioxide sensing, adding nano-scale zinc oxide (ZnO) and silver-coated zinc oxide (ZnO@Ag) particles to an HPTS-based film has shown significant benefits. researchgate.net The presence of these nanoparticles led to a substantial increase in the relative signal change. researchgate.net Specifically, for a CO2 concentration range of 0-20%, films with ZnO and ZnO@Ag additives showed an 80.0% and 97.0% variation in relative signal intensity, respectively. researchgate.net Similarly, the addition of tin-core/zinc-oxide-shell (Sn@ZnO) nanoparticles to an HPTS film increased the sensitivity to CO2 by approximately tenfold compared to a film without additives. nih.gov

The mechanisms behind this enhancement are multifaceted. One proposed reason is Förster resonance energy transfer (FRET) between the nanoparticles and HPTS, as the emission bands of the nanoparticles overlap with the excitation band of the dye. nih.gov Additionally, the hygroscopic nature of the metal oxides can concentrate water molecules, facilitating the reaction that leads to a pH change, which HPTS detects. researchgate.net The creation of Schottky junctions at the interface between noble metals (like Ag) and metal oxides (like ZnO) can also improve charge separation and sensing properties. researchgate.netacs.org

Table 2: Performance Enhancement of HPTS with Nanomaterial Additives for CO₂ Sensing

| Nanomaterial Additive | Matrix | Observed Effect | Key Performance Metric | Reference |

| None (Control) | Ethyl Cellulose | Baseline Sensitivity | I₀/I₁₀₀ = 17.6 | nih.gov |

| ZnO Nanoparticles | Ethyl Cellulose | Enhanced Sensitivity & Signal Change | 80.0% signal variation (0-20% CO₂) | researchgate.net |

| ZnO@Ag Nanoparticles | Ethyl Cellulose | Greatly Enhanced Sensitivity | 97.0% signal variation (0-20% CO₂), I₀/I₁₀₀ = 116 | researchgate.net |

| Zn@SnO₂ Nanoparticles | Ethyl Cellulose | Enhanced Sensitivity | I₀/I₁₀₀ = 23.2 | nih.gov |

| Sn@ZnO Nanoparticles | Ethyl Cellulose | Hypersensitivity to CO₂ | I₀/I₁₀₀ = 40.9 (~10x increase) | nih.gov |

Design of HPTS-Functionalized Smart Materials and Optically Responsive Coatings

The design of smart materials and optically responsive coatings functionalized with 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) hinges on the strategic integration of this fluorescent dye into a host matrix. The primary goal is to create a system where the optical properties of HPTS, such as its fluorescence intensity and emission wavelength, change in a predictable and measurable way in response to specific external stimuli. Key to this design is the method of incorporating HPTS, which can range from simple physical entrapment to covalent bonding, and the choice of the matrix material itself, which plays a crucial role in the sensitivity, selectivity, and stability of the final smart material or coating.

A significant area of application for HPTS-functionalized materials is in the development of sensors. For instance, the high quantum yield and ratiometric fluorescence of HPTS in response to pH changes make it an excellent candidate for pH-sensing applications. nih.gov The design often involves immobilizing HPTS on or within a solid support, such as silica microparticles or polymer networks, to overcome the limitations of its high water solubility and potential for leaching. nih.govresearchgate.net

Beyond pH sensing, researchers have explored enhancing the functionality of HPTS-based materials by incorporating other components. For example, the sensitivity of HPTS to carbon dioxide (CO2) can be significantly improved by embedding it within a polymeric matrix alongside metal oxide nanoparticles. nih.govacs.org This approach leverages the porous nature of the nanoparticles to increase the surface area available for gas adsorption, thereby amplifying the change in the local environment around the HPTS molecules and enhancing the sensing signal. nih.govacs.org

Stimuli-Responsive Mechanisms and Fabrication

The responsiveness of HPTS-functionalized materials is primarily driven by the interaction of the target stimulus with the HPTS dye, leading to a change in its electronic state and, consequently, its fluorescence. The fabrication methods are chosen to facilitate this interaction while maintaining the structural integrity and functionality of the material.

Chemical Stimuli-Responsive Materials:

A prominent example of a chemically responsive smart material is an HPTS-based sensor for gaseous carbon dioxide. In one study, thin films were fabricated by embedding HPTS in an ethyl cellulose (EC) polymeric matrix. acs.org To enhance the sensitivity to CO2, the formulation also included a plasticizer (dioctyl phthalate), an ionic liquid ([BMIM][BF4]), and metal oxide semiconductor (MOS) nanoparticles, specifically Sn@ZnO and Zn@SnO2. acs.org The fabrication process involves mixing these components to create a "cocktail" that is then deposited as a thin film. acs.org The presence of the MOS nanoparticles was found to significantly improve the CO2 sensing ability and linear response range of the HPTS dye. acs.org

The sensing mechanism is based on the change in pH induced by the presence of CO2, which in turn affects the protonation state and fluorescence of the HPTS molecules. researchgate.net The addition of the metal oxide nanoparticles enhances this effect, leading to a more sensitive response. acs.org

HPTS has also been utilized as a fluorescent chemosensor for the detection of specific metal ions. For instance, it has been shown to be a selective sensor for Cu+ ions. medchemexpress.com The complexation of Cu+ ions with HPTS leads to a "turn-on" fluorescence response, allowing for the detection of this ion even in the presence of other competing cations. medchemexpress.com The stoichiometry of the complex between HPTS and Cu+ has been determined to be 2:1. medchemexpress.com

pH-Responsive Materials:

The intrinsic pH sensitivity of HPTS makes it a prime candidate for the development of pH-responsive smart materials. acs.org A key challenge in this area is the covalent attachment of the highly water-soluble HPTS to a polymer matrix to prevent leaching. nih.gov One successful approach involves the use of nanophase-separated amphiphilic polymer conetworks (APCNs) as a host matrix. nih.gov These materials consist of both hydrophilic and hydrophobic polymer chains, providing a stable and transparent matrix that allows for the covalent modification of the hydrophilic phase with HPTS. nih.gov This design effectively immobilizes the dye without compromising its pH-sensing capabilities, enabling ratiometric detection in the physiological pH range of 5 to 9. nih.gov

Another strategy for creating robust pH sensors involves the immobilization of HPTS on silica microparticles. researchgate.net However, the strong negative charge of HPTS can make it difficult to use with negatively charged substrates like silica. researchgate.net To address this, surface modification techniques are employed to create a more favorable environment for the dye, ensuring its stability and preserving its pH sensitivity. researchgate.net

Optically Responsive Coatings:

The development of optically responsive coatings using HPTS is an emerging area of research. The concept relies on modulating the fluorescence of HPTS through external light stimuli. While direct light-induced switching of HPTS itself is not common, it can be incorporated into photo-responsive polymer networks. acs.org For example, HPTS can be used in conjunction with photo-responsive molecules that, upon irradiation, trigger a change in the local environment of the HPTS, thereby altering its fluorescence. This can include light-triggered release of protons, which would then be detected by the pH-sensitive HPTS. acs.org

The fabrication of such coatings often involves the synthesis of a polymer network that includes both the HPTS dye and a photo-responsive component. The specific design and synthesis would depend on the desired responsive behavior and the nature of the light-sensitive molecule employed.

Data on HPTS-Functionalized Smart Materials:

| Material Type | Stimulus | Matrix | Key Additives | Performance Characteristics | Reference |

| CO2 Sensor | Carbon Dioxide | Ethyl Cellulose | Sn@ZnO, Zn@SnO2 | Sensitivity (I0/I100) of up to 40.9 with Sn@ZnO additive. nih.govacs.org | nih.govacs.org |

| Ion Sensor | Copper (Cu+) | - | - | Rapid fluorescence response (t1/2 = 1.66 min); 2:1 complex stoichiometry. medchemexpress.com | medchemexpress.com |

| pH Sensor | pH | Amphiphilic Polymer Conetworks | - | Ratiometric pH detection in the range of 5-9. nih.gov | nih.gov |

| pH Sensor | pH | Silica Microparticles | - | Stable immobilization with retained pH sensitivity. researchgate.net | researchgate.net |

Applications of Hpts in Diverse Scientific Disciplines

Biological and Biochemical Research Applications (Non-Clinical)

Intracellular pH Measurement and Imaging in Cellular Models

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as pyranine (B1669890), is a highly valuable fluorescent probe for measuring and imaging intracellular pH (pHi) in various cellular models. nih.govacs.orgnih.govacs.org Its utility stems from its pH-sensitive fluorescence excitation spectrum. nih.govcaymanchem.com HPTS exhibits two primary excitation wavelengths at approximately 403-405 nm and 450-465 nm, with a single emission maximum around 510 nm. nih.govcaymanchem.com As the pH increases from acidic to alkaline, the fluorescence intensity from the 405 nm excitation decreases, while the intensity from the 450 nm excitation increases. nih.govcaymanchem.com This dual-excitation, ratiometric property is a significant advantage, as the ratio of the fluorescence intensities (e.g., 465/405 nm) provides a measure of pH that is independent of the probe's concentration, path length, and photobleaching, thus enhancing accuracy. nih.govrsc.orgmedchemexpress.com

The probe's pKa is in the physiological range, reported as approximately 7.3 to 7.82 depending on the specific cellular environment and ionic strength, making it ideal for monitoring pH changes within living cells. nih.govacs.orgabcam.com The pKa value can be influenced by the surrounding solvent and ionic strength, which requires careful calibration for different experimental conditions. acs.org Because HPTS is a highly water-soluble and membrane-impermeant molecule due to its three sulfonate groups, it must be introduced into cells using methods like scrape-loading, microinjection, or encapsulation within liposomes that are then endocytosed by the cells. nih.govacs.orgcaymanchem.comabcam.com

Once inside, HPTS can be used to monitor the pH of various compartments, including the cytoplasm and acidic organelles like endosomes and lysosomes. nih.govcaymanchem.com For instance, researchers have used HPTS to track the acidification of liposomes after being engulfed by macrophage cells. caymanchem.com The probe's fluorescence ratio provides a continuous and sensitive readout of the pH changes that occur as endosomes mature. researchgate.net Studies in yeast have also utilized HPTS as a vital pHi indicator, although some efflux of the probe from the cells can occur, which can be corrected for by monitoring the pH-independent isosbestic point around 415 nm. nih.govnih.gov

Table 1: Spectral and Physicochemical Properties of HPTS for pH Measurement

| Property | Value | Source(s) |

| pH-Dependent Excitation Maxima | ~403-405 nm (Protonated form) | nih.govcaymanchem.com |

| ~450-465 nm (Deprotonated form) | nih.govcaymanchem.com | |

| pH-Independent (Isosbestic) Point | ~415 nm | nih.gov |

| Emission Maximum | ~510 nm | acs.orgcaymanchem.com |

| pKa in Aqueous Solution | ~7.3 - 7.4 | acs.orgabcam.com |

| pKa (in situ, BALB/c-3T3 cells) | 7.82 | nih.gov |

| Solubility | Highly water-soluble | abcam.comwikipedia.org |

| Cell Membrane Permeability | Impermeant | caymanchem.comabcam.com |

Investigation of Proton Diffusion and Microenvironments in Biopolymers and Membranes

HPTS is uniquely suited for investigating proton dynamics in complex biological systems due to its properties as a photoacid. acs.orgnih.govnih.gov A photoacid is a molecule that becomes significantly more acidic upon electronic excitation, leading to a large drop in its pKa value. acs.orgnih.gov For HPTS, the ground-state pKa is ~7.4, while the excited-state pKa is ~0.4. acs.orgnih.gov This dramatic increase in acidity upon photoexcitation allows HPTS to release a proton to its immediate surroundings, a process known as excited-state proton transfer (ESPT). acs.orgnih.gov The subsequent dynamics of this released proton, including its diffusion and recombination with the probe, can be monitored using time-resolved fluorescence spectroscopy. acs.orgpnas.org

This capability makes HPTS an exceptional tool for probing local hydration layers and proton diffusion pathways along the surfaces of biopolymers and membranes. acs.orgnih.govacs.org By tethering HPTS or its derivatives to a specific location, such as a biological membrane, researchers can study lateral proton diffusion across the membrane surface—a fundamental process in bioenergetics, like respiration and photosynthesis. acs.orgpnas.orgnih.gov For example, a synthesized hydrophobic derivative of HPTS (C12-HPTS) was incorporated into lipid vesicles to explore how different lipid headgroups influence proton transfer events at the water-membrane interface. pnas.org These studies revealed that the local environment, dictated by the charge and structure of the lipid molecules, significantly affects the proton diffusion coefficient. pnas.orgnih.gov

The ESPT process is sensitive to the availability of proton acceptors (usually water molecules) and the structure of the hydrogen-bond network. acs.orgbiorxiv.org When HPTS is adsorbed onto the surface of biopolymers like protein-based hydrogels, it can be used to explore the inner hydration environment and proton conduction mechanisms within these materials. nih.govacs.org The rate of ESPT and subsequent proton recombination provides detailed information about the water structure and proton mobility in these confined microenvironments, which differs significantly from that in bulk aqueous solution. acs.orgnih.gov

Table 2: HPTS as a Probe for Proton Diffusion

| Application | Key Principle | Findings | Source(s) |

| Lateral Proton Diffusion on Membranes | A hydrophobic HPTS derivative (C12-HPTS) is tethered to a lipid membrane, and ESPT is initiated by photoexcitation. | The pKa of the probe and proton diffusion dynamics are highly sensitive to the charge of the lipid headgroup. pnas.org Proton diffusion along a membrane surface is more complex than in bulk water. nih.gov | pnas.orgnih.gov |

| Hydration of Biopolymers | HPTS is adsorbed onto the surface of protein hydrogels or polysaccharides. | Time-resolved fluorescence of HPTS reveals the inner hydration state and proton conduction properties of the biopolymer. nih.govacs.org The ESPT rate differs between biopolymers like chitin (B13524) and cellulose (B213188), indicating different microenvironments. acs.org | acs.orgnih.govacs.org |

| Proton Transfer in Reverse Micelles | HPTS is encapsulated within reverse micelles of varying surfactant charge. | Proton transfer dynamics depend intimately on the probe's location; transfer is similar to bulk water in anionic AOT micelles but absent in cationic CTAB micelles where HPTS is embedded in the interface. nih.gov | nih.gov |

Probing Protein Structure and Conformational Changes Using HPTS

The fluorescence of HPTS can be utilized to obtain information about protein structure and conformational changes, particularly at hydrophilic protein surfaces. acs.orgnih.gov While pyrene (B120774) and its derivatives are well-known probes for monitoring the microenvironment and oligomerization of proteins, HPTS offers specific advantages for studying proton-accessible surfaces due to its water solubility and pH sensitivity. acs.orgnih.gov The principle relies on the fact that the fluorescence properties of a probe, including its pKa and ESPT dynamics, are sensitive to the local environment. acs.orgpnas.org

When HPTS is located near a protein surface, its acid-base equilibrium can be perturbed compared to its state in bulk solution. acs.orgpnas.org This allows it to report on the local electrostatic environment and hydration state of the protein. nih.gov For example, HPTS can be used to measure hydrogen ion concentrations at hydrophilic protein surfaces and even at enzyme active sites, providing insight into the local architecture. acs.orgnih.gov

Furthermore, HPTS can be used to investigate the internal environment of macroscopic protein structures like hydrogels. nih.govacs.org By adsorbing HPTS onto the surface of a bovine serum albumin (BSA) hydrogel, researchers can study the inner hydration layer and proton diffusion along the protein surface. nih.gov Changes in the protein's conformation, for instance during thermally induced gelation, would alter this local environment, which could be detected through changes in the fluorescence decay kinetics of HPTS. nih.gov This application extends the use of HPTS beyond a simple pH indicator to a sophisticated probe for the biophysical properties of protein-based materials. acs.org

Fluorescence-Based pH-Shift Assays for Enzymatic Activity Determination

A powerful application of HPTS is in the development of continuous, fluorescence-based assays for determining enzymatic activity. rsc.orgrsc.org This method is applicable to any enzyme-catalyzed reaction that involves a net consumption or release of protons, resulting in a pH shift in the reaction medium. rsc.orgrsc.org The high sensitivity of HPTS to pH changes in the physiological range (pH 5.5–8.5) makes it an excellent indicator for this purpose. rsc.org

The assay is typically performed in a lightly buffered solution. As the enzymatic reaction proceeds, the change in proton concentration alters the pH, which in turn modifies the ratio of the protonated and deprotonated forms of HPTS. rsc.org This change is monitored by measuring the ratiometric fluorescence of HPTS (e.g., the ratio of emission at 511 nm following excitation at ~485 nm vs. ~405 nm). rsc.orgrsc.org This ratiometric approach provides a reliable and continuous measure of the reaction rate. rsc.org

This pH-shift assay is generic and has been successfully adapted for enzymes from multiple classes. rsc.org For example, it has been used to determine the activity of haloalkane dehalogenases and to screen variants of transketolase from Geobacillus stearothermophilus. rsc.orgrsc.org In the case of transketolase screening, the fluorescence-based assay demonstrated a 70-fold improvement in sensitivity compared to a conventional absorption-based assay, with a limit of detection of 0.044 mM. rsc.org Its suitability for high-throughput screening makes it a valuable tool for enzyme engineering and directed evolution studies. rsc.orgrsc.org

Table 3: HPTS-Based pH-Shift Assay for Enzyme Kinetics

| Enzyme Example | Assay Principle | Key Advantages | Source(s) |

| Transketolase | The enzymatic reaction causes a pH change, continuously monitored by the HPTS fluorescence ratio (F485/F405). | 70-fold improved sensitivity over absorption assays; suitable for high-throughput screening of enzyme libraries. | rsc.org |

| General (Multiple EC Classes) | The release or uptake of protons during catalysis is detected by HPTS in the pH range of 5.5-8.5. | Generic principle applicable to a wide range of enzymes; provides reliable and continuous kinetic measurements. | rsc.org |